
2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine
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Overview
Description
2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine is a heterocyclic compound with the molecular formula C9H10N4S It is characterized by the presence of a pyrimidine ring substituted with a hydrazino group, a methyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine typically involves the reaction of 2-amino-5-methyl-4-(2-thienyl)pyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The thienyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thienyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazino-4-(trifluoromethyl)pyrimidine
- 2-Hydrazino-5-methylpyrimidine
- 2-Hydrazino-4-(2-furyl)pyrimidine
Uniqueness
2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of novel derivatives with potentially enhanced biological activities compared to other similar compounds.
Biological Activity
2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The compound's structure, synthesis methods, and mechanisms of action will also be discussed.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where:
- C : Carbon
- H : Hydrogen
- N : Nitrogen
- S : Sulfur
This compound features a pyrimidine ring substituted with a hydrazine group and a thienyl moiety, which contributes to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrimidine Ring : The base pyrimidine structure is synthesized through cyclization reactions involving appropriate precursors.
- Hydrazination : The introduction of the hydrazino group is achieved through reaction with hydrazine derivatives.
- Thienyl Substitution : The thienyl group is added via electrophilic substitution reactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer potential using various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
-
Cell Lines Tested :
- MDA-MB-435 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
- Inhibitory Concentrations :
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating cytokine release and inhibiting pathways associated with inflammation.
- Mechanism of Action :
Case Studies
A recent study explored the effects of various derivatives of hydrazinopyrimidines, including this compound, on tubulin polymerization, revealing that this compound significantly disrupts microtubule dynamics, which is vital for cancer cell division .
Properties
IUPAC Name |
(5-methyl-4-thiophen-2-ylpyrimidin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-6-5-11-9(13-10)12-8(6)7-3-2-4-14-7/h2-5H,10H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETVEBNIPOFRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=CS2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.